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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the
immunomodulatory effects of cannabidiol (CBD) on various immune cell populations using flow
cytometry. Detailed protocols for cell isolation, culture, CBD treatment, and subsequent flow
cytometric analysis are provided to ensure reproducible and reliable results.

Introduction

Cannabidiol (CBD), a non-psychoactive component of Cannabis sativa, has garnered
significant interest for its potential therapeutic applications, including its anti-inflammatory and
immunomodulatory properties.[1][2][3][4] Flow cytometry is a powerful and indispensable tool
for dissecting the intricate effects of CBD on the diverse and heterogeneous populations of the
immune system. This high-throughput technique allows for the simultaneous analysis of
multiple parameters on a single-cell basis, providing quantitative data on cell surface and
intracellular protein expression, cell proliferation, apoptosis, and cytokine production.
Understanding how CBD interacts with and modulates immune cells is crucial for the
development of novel therapeutics for a range of inflammatory and autoimmune diseases.

Data Presentation: Summary of CBD's Effects on
Immune Cells
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The following tables summarize the quantitative effects of CBD on various immune cell subsets
as determined by flow cytometry.

Table 1: Effect of CBD on T Cell Phenotype and Function

Marker/Functio CBD
Cell Type . Effect Reference
Concentration
Ultrasuboptimal Increased
CD25 _
CD4+ T Cells ] PMA/lonomycin percentage of [5]
Expression
+ CBD CD25+ cells
Ultrasuboptimal Increased
FOXP3 .
CD4+ T Cells ] PMA/lonomycin percentage of [5]
Expression
+ CBD FOXP3+ cells
Decreased
CD4+ T Cells IL-4 Production 1uM frequency of IL-4  [6]
producing cells
Decreased
IFN-y/IL-17 frequency of IFN-
CD4+ T Cells ) 1uM ) [6]
Production y/IL-17 producing
cells
CD19-CART ) ] Suppressed
Proliferation 8 uM ] ) [7]
Cells proliferation
CD4+ and CD8+ ) Increased
Apoptosis 4-8 uM ] [8]
T Cells apoptosis

Table 2: Effect of CBD on Macrophage Polarization and Function

© 2025 BenchChem. All rights reserved.

2/15

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5327652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327652/
https://www.researchgate.net/publication/374454295_Effect_of_Cannabidiol_on_Human_Peripheral_Blood_Mononuclear_Cells_and_CD4_T_Cells
https://www.researchgate.net/publication/374454295_Effect_of_Cannabidiol_on_Human_Peripheral_Blood_Mononuclear_Cells_and_CD4_T_Cells
https://pubmed.ncbi.nlm.nih.gov/37878339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3005548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Marker/Functio CBD
Cell Type . Effect Reference
n Concentration
M1-polarized Decreased Mean
Macrophages F4/80 MFI 10 uM Fluorescence [9]
(RAW 264.7) Intensity
M1-polarized S
) Significantly
Macrophages TNF-a Secretion 10 uM 9]
suppressed
(RAW 264.7)
M2-polarized o N Inhibited M2
M2 Polarization Not specified o [10]
Macrophages polarization
M1-like
Bone Marrow-
] Macrophage - Significantly
Derived o Not specified ] [3]
Infiltration (in increased
Macrophages
tumors)
M2-like
Bone Marrow- o
] Macrophage N Significantly
Derived S Not specified [3]
Infiltration (in decreased
Macrophages
tumors)
Table 3: Effect of CBD on Dendritic Cell Maturation
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Marker/Functio CBD
Cell Type . Effect Reference
n Concentration
Monocyte- Decreased
) = CD1la
derived Dendritic ) 10 uM percentage of [11][12]
Expression
Cells (moDCs) CD1la+ cells
Monocyte-
derived Dendritic  CD86
) Downregulated
Cells (moDCs) Expression 10 uM ) [13]
o _ expression
from psoriatic (LPS-induced)
individuals
Monocyte- IL-6, TNFa, IL-10 Significantly
derived Dendritic ~ Production (LPS- 10 uM increased [1][12]
Cells (moDCs) stimulated) production
Table 4: Effect of CBD on B Cell Activation and Function
Marker/Functio CBD
Cell Type . Effect Reference
n Concentration
CD69 Inhibited
Splenic B Cells Expression (LPS 2.5 pg/ml expression by [14]
+ IL-4 activated) 35-40%
PD-L1 Inhibited
Splenic B Cells Expression (LPS 2.5 pg/ml expression by [14]
+ IL-4 activated) 32%
Proliferation Reduced
Splenic B Cells (LPS +1L-4 2.5 pg/ml proliferation by [14]
activated) 44%
Increased
B Cells Apoptosis Not specified number of early [15]

apoptotic cells
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Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient
centrifugation.[16][17][18][19][20]

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS)

Ficoll-Paque™ PLUS or Lymphoprep™

50 mL conical tubes

Serological pipettes

Centrifuge

Procedure:

Dilute the whole blood 1:1 with sterile PBS at room temperature.[16][17]

o Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical
tube.[16] Avoid mixing the layers.

o Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the brake turned off.
[16][19]

 After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the
Ficoll-Pague™ medium, and red blood cells at the bottom.

o Carefully aspirate the upper plasma layer.
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o Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a
new 50 mL conical tube.

» Wash the collected PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at
300-400 x g for 10 minutes at room temperature.[16]

o Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.

o Perform a cell count and viability assessment using trypan blue exclusion. Cells should be
>90% viable.[21]

Protocol 2: In Vitro Differentiation of Monocytes into
Macrophages

This protocol outlines the generation of monocyte-derived macrophages (MDMs).[22][23]
Materials:
 Isolated PBMCs

¢ RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
and penicillin/streptomycin

¢ Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
o 6-well tissue culture plates
Procedure:

e Seed PBMCs at a density of 2 x 10”6 cells/mL in a 6-well plate in complete RPMI-1640
medium.

e Incubate for 2-24 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.[22]

o After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells
(lymphocytes).

¢ Add fresh complete RPMI-1640 medium supplemented with 40-50 ng/mL of M-CSF.[22]
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 Incubate the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium
every 2-3 days.[22]

o After 6-7 days, the adherent cells will have differentiated into macrophages and are ready for
CBD treatment.

Protocol 3: Generation of Monocyte-Derived Dendritic
Cells (mo-DCs)

This protocol details the generation of immature dendritic cells from monocytes.[24][25][26][27]
Materials:

« Isolated Monocytes (can be purified from PBMCs by adherence or magnetic bead selection)

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and
penicillin/streptomycin

Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Recombinant Human Interleukin-4 (IL-4)

6-well tissue culture plates
Procedure:

e Seed purified monocytes at a density of 1 x 1076 cells/mL in a 6-well plate in complete
RPMI-1640 medium.

e Supplement the medium with 800 IU/mL GM-CSF and 250-500 IU/mL IL-4.[24][26]
¢ Incubate the cultures for 5-7 days at 37°C in a 5% CO2 incubator.

e On day 3, gently aspirate half of the medium and replace it with fresh medium containing the
same concentrations of GM-CSF and IL-4.[27]

e Onday 5 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and
can be harvested for experiments.
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Protocol 4: T Cell Activation

This protocol describes a common method for in vitro T cell activation using anti-CD3 and anti-
CD28 antibodies.[28][29][30]

Materials:

Isolated PBMCs or purified T cells

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and
penicillin/streptomycin

Plate-bound anti-human CD3 antibody
Soluble anti-human CD28 antibody

96-well flat-bottom tissue culture plates

Procedure:

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 pg/mL in sterile PBS) by
incubating for at least 2 hours at 37°C or overnight at 4°C.[28]

Wash the wells twice with sterile PBS to remove unbound antibody.

Resuspend PBMCs or purified T cells at 1-2 x 1076 cells/mL in complete RPMI-1640
medium.[30]

Add 100 pL of the cell suspension to each anti-CD3 coated well.
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 ug/mL.

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

Protocol 5: Cannabidiol (CBD) Treatment

Materials:

Cannabidiol (CBD) stock solution (e.g., in ethanol or DMSO)
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e Appropriate cell culture medium
e Immune cells of interest (e.g., PBMCs, macrophages, mo-DCs, activated T cells)
Procedure:

o Prepare working solutions of CBD in the appropriate cell culture medium. It is crucial to have
a vehicle control (e.g., medium with the same concentration of ethanol or DMSO used to
dissolve CBD).

e Remove the existing medium from the cultured immune cells.

o Add the medium containing the desired concentration of CBD or the vehicle control to the
cells.

e The incubation time for CBD treatment will vary depending on the specific experiment and
the cell type, ranging from a few hours to several days. For example, a 24-hour treatment is
common for assessing changes in surface marker expression.[9]

o Following incubation, harvest the cells for flow cytometry analysis.

Protocol 6: Flow Cytometry Staining

This is a general protocol for cell surface and intracellular staining.[31]
Materials:

Harvested cells

e Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
e Fluorochrome-conjugated antibodies against markers of interest

» Fc receptor blocking solution (optional, but recommended)

» Fixation/Permeabilization Buffer (for intracellular staining)

e FACS tubes or 96-well V-bottom plates
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Procedure:

Harvest cells and wash once with cold Flow Cytometry Staining Buffer by centrifuging at 300-
400 x g for 5 minutes at 4°C.

(Optional) Resuspend the cell pellet in Fc blocking solution and incubate for 10-15 minutes
at 4°C to prevent non-specific antibody binding.

Without washing, add the predetermined optimal concentration of fluorochrome-conjugated
antibodies for cell surface markers.

Incubate for 20-30 minutes at 4°C in the dark.
Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

For cell surface staining only: Resuspend the cell pellet in 200-500 pL of Flow Cytometry
Staining Buffer and acquire data on a flow cytometer.

For intracellular staining: a. After surface staining and washing, resuspend the cells in
Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions. b.
Wash the cells with Permeabilization Buffer. c. Add the fluorochrome-conjugated intracellular
antibodies and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with
Permeabilization Buffer. e. Resuspend the cell pellet in Flow Cytometry Staining Buffer and
acquire data.
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Caption: Experimental workflow for analyzing the effects of CBD on immune cells.
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Caption: Putative signaling pathways modulated by CBD in immune cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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